molecular formula C14H22N2O B2626457 2-(1-Benzyl-piperidin-4-ylamino)-ethanol CAS No. 130818-96-1

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Cat. No. B2626457
M. Wt: 234.343
InChI Key: KXSSEEPLNUNWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzyl-piperidin-4-ylamino)-ethanol, also known as BPE, is a synthetically produced compound used in scientific research and laboratory experiments. BPE is an important compound in the field of chemistry, as it is used in the synthesis of various other compounds and has been found to have a wide range of biological effects.

Scientific Research Applications

Synthesis and Microbial Studies

2-(1-Benzyl-piperidin-4-ylamino)-ethanol has been utilized in the synthesis of various compounds with potential microbial applications. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles using a mixture of pyridine and acetic anhydride, which formed an electrophilic complex (N-acetyl pyridinium) to facilitate condensation. This study showcased the compound's role in generating new chemical entities with antibacterial and antifungal activities, demonstrating its importance in the field of microbial studies (Patel & Agravat, 2007).

Synthesis and Antimicrobial Activity

The compound has been instrumental in synthesizing various derivatives with significant antimicrobial properties. Kottapalle and Shinde (2021) reported the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, where 2-(1-Benzyl-piperidin-4-ylamino)-ethanol played a key role. These synthesized compounds exhibited notable antibacterial and antifungal activities, highlighting the compound's relevance in creating new antimicrobial agents (Kottapalle & Shinde, 2021).

Cytotoxic Activity

The compound has also been used in the synthesis of molecules with potential cytotoxic activities against tumor cells. Vosooghi et al. (2010) synthesized a series of compounds by condensation involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, which showed significant cytotoxic activities against human tumor cell lines. This emphasizes the compound's utility in the development of new therapeutic agents for cancer treatment (Vosooghi et al., 2010).

Three-Component Complex Study

A three-component complex involving 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, p-hydroxybenzoic acid, and water was studied by Dega-Szafran et al. (2017). The research provided insights into the hydrogen-bonded interaction between amino alcohol and benzoic acid molecules, offering valuable information on molecular interactions and compound behavior in different conditions (Dega-Szafran et al., 2017).

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSSEEPLNUNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903506
Record name NoName_4185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-1-benzylpiperidine (2.13 g, 11.2 mmol) and 2-bromoethanol (0.15 g, 4.08 mmol) in anhydrous CH2Cl2 (20 ml) was added Hunig's base (2.6 ml, 5.7 mmol). The solution was refluxed for 24 hours. After evaporating off CH2Cl2, the crude material was purified by silica flash chromatography to afford 2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethanol (0.88 g, 3.8 mmol) with 92% yield. FAB Mass [M+1]+35Cl 235.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.